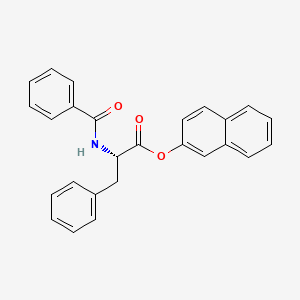

naphthalen-2-yl (2S)-3-phenyl-2-(phenylformamido)propanoate

Übersicht

Beschreibung

Naphthalen-2-yl (2S)-3-phenyl-2-(phenylformamido)propanoate is an organic compound with a complex structure that includes a naphthalene ring, a phenyl group, and a phenylformamido group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl (2S)-3-phenyl-2-(phenylformamido)propanoate typically involves multi-step organic reactions. One common method includes the esterification of naphthalen-2-ol with (2S)-3-phenyl-2-(phenylformamido)propanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent reaction parameters, thereby ensuring the quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Naphthalen-2-yl (2S)-3-phenyl-2-(phenylformamido)propanoate can undergo various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

Reduction: The phenylformamido group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products

Oxidation: Naphthoquinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Naphthalen-2-yl (2S)-3-phenyl-2-(phenylformamido)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of naphthalen-2-yl (2S)-3-phenyl-2-(phenylformamido)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The phenylformamido group can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the naphthalene ring can participate in π-π stacking interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a similar naphthalene core but different functional groups.

(6-methoxy-2-naphthyl) propanamide derivatives: Compounds with a naphthalene ring and amide functionality, showing potential antibacterial activity.

Uniqueness

Naphthalen-2-yl (2S)-3-phenyl-2-(phenylformamido)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

Naphthalen-2-yl (2S)-3-phenyl-2-(phenylformamido)propanoate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, particularly in the context of anticancer activity and other pharmacological effects.

Synthesis

The synthesis of this compound typically involves the coupling of naphthalene derivatives with amino acids or their derivatives. The structural modifications enhance the compound's pharmacological profile, improving its efficacy and reducing toxicity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of naphthalene derivatives, including this compound. For instance, a related compound demonstrated significant cytotoxic activity against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells.

Table 1: Cytotoxic Activity of Naphthalene Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6a | MDA-MB-231 | 0.03 - 0.26 |

| 6a | HeLa | 0.07 - 0.72 |

| 6a | A549 | 0.08 - 2.00 |

The study indicated that compound 6a , a naphthalene-substituted triazole derivative, exhibited remarkable in vitro cytotoxicity by arresting the cell cycle and inducing apoptosis in MDA-MB-231 cells . Furthermore, in vivo studies showed that this compound suppressed tumor growth in mice models without significant toxicity to major organs at doses up to 20 mg/kg .

The mechanism by which naphthalenes exert their anticancer effects often involves:

- Induction of Apoptosis : Compounds induce apoptosis through activation of caspases and disruption of mitochondrial membrane potential.

- Cell Cycle Arrest : They can halt the cell cycle at various phases, particularly G1/S or G2/M transitions.

In flow cytometry analyses, treated cells displayed increased early and late apoptosis markers after exposure to naphthalene derivatives .

Other Biological Activities

Beyond anticancer effects, naphthalene derivatives have been reported to exhibit:

- Antimicrobial Activity : They possess antibacterial and antifungal properties, making them candidates for further development in treating infections.

- Anti-inflammatory Effects : Some naphthalene derivatives modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

Case Studies

- Study on Anticancer Efficacy : A recent investigation into naphthalene-based compounds revealed that modifications at the phenyl and amide positions significantly enhanced their antiproliferative activity against various cancer cell lines .

- Toxicity Assessment : In acute toxicity assays conducted on mice, compounds derived from naphthalene showed no apparent toxicity at effective doses, indicating a favorable safety profile for further pharmacological exploration .

Eigenschaften

IUPAC Name |

naphthalen-2-yl (2S)-2-benzamido-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO3/c28-25(21-12-5-2-6-13-21)27-24(17-19-9-3-1-4-10-19)26(29)30-23-16-15-20-11-7-8-14-22(20)18-23/h1-16,18,24H,17H2,(H,27,28)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPKNSHRAVHLHD-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601248299 | |

| Record name | N-Benzoyl-L-phenylalanine 2-naphthalenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601248299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15873-25-3 | |

| Record name | N-Benzoyl-L-phenylalanine 2-naphthalenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15873-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-L-phenylalanine 2-naphthalenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601248299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.